(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester
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Description
This compound is a statin-based compound useful in preventing and curing hyperlipidemia, arteriosclerosis, and the like . It is an optically active substance composed only of one isomer .
Synthesis Analysis
The method for producing this compound involves a solution containing a mixture of optical isomers of ethyl 6E-7-[2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl]-3,5-dihydroxy-6-heptanoate by means of liquid chromatography using a packing material having a carrier . The method allows the production of the above (3R, 5S, 6E) isomer with enhanced productivity compared to a conventional method .Chemical Reactions Analysis
The chemical reactions involved in the production of this compound include the separation of Ethyl (3R, 5S, 6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl]-3,5-dihydroxy-6-heptenoate .Scientific Research Applications
HIV-1 Integrase Inhibition
A study conducted by Vandurm et al. (2009) focused on the synthesis and evaluation of compounds, including ethyl [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl]-4-hydroxy-2-oxo-3-butenoate, as potential HIV-1 integrase inhibitors. The acidic compound showed significant enzymatic and antiviral activity, suggesting that similar compounds, including (5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester, could have applications in HIV-1 treatment by targeting integrase. X-ray diffraction analyses and theoretical calculations supported these findings, indicating a preferential coplanar orientation of the diketoacid chain with the quinolinone ring, which could be crucial for binding to the viral integrase (Vandurm et al., 2009).
HMG-CoA Reductase Inhibition
Research by Suzuki et al. (2001) explored quinoline-based derivatives for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The study synthesized a series of 3,5-dihydroxyheptenoic acid derivatives from quinolinecarboxylic acid esters, including structures with similarities to this compound. NK-104 (pitavastatin calcium) emerged as the most potent derivative, demonstrating the potential of such compounds in cholesterol management and cardiovascular disease prevention (Suzuki et al., 2001).
Antimicrobial and Antifungal Activities
Al-Dweik et al. (2009) reported the synthesis of ethyl 2-(substituted)-9-cyclopropyl-4-fluoro-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylates, closely related to the compound , for antimicrobial and antifungal applications. These compounds, through modifications, demonstrated significant potential in combating microbial and fungal pathogens, highlighting the broader implications for similar compounds in treating infectious diseases (Al-Dweik et al., 2009).
Properties
IUPAC Name |
ethyl (E,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20,30H,2,7-8,15-16H2,1H3/b14-13+/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBQVLWVWXLRGW-FBRRREGBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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